3-Azabicyclo[3.1.1]heptane-6-carboxylic acid
Overview
Description
3-Azabicyclo[311]heptane-6-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability. The core structure can be incorporated into various compounds, enhancing their physicochemical properties .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the scalable synthesis approach mentioned above suggests potential for large-scale production. The use of readily available reagents and the ability to produce significant quantities make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to suit specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions using reagents like thionyl chloride or phosphorus tribromide are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in biological systems and potential therapeutic applications .
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride: This compound is a hydrochloride salt form, which may exhibit different solubility and stability properties.
3-Substituted 6-Azabicyclo[3.1.1]heptanes:
Uniqueness: this compound is unique due to its bicyclic structure with an embedded nitrogen atom, which imparts distinct reactivity and stability. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptane-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-4-1-5(6)3-8-2-4/h4-6,8H,1-3H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUPIXQOUGTML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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